molecular formula C7H11NO2 B7934410 (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B7934410
M. Wt: 141.17 g/mol
InChI Key: BMVVXSIHLQYXJJ-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (abbreviated as ABH3CA in some contexts ) is a conformationally rigid bicyclic amino acid derivative. It belongs to the class of 2-azabicyclo[2.2.1]heptane carboxylic acids, which are synthetic analogues of proline designed to restrict backbone flexibility in peptides . The compound’s stereochemistry (1R,3S,4R) distinguishes it from other diastereomers, such as (1R,3S,4S) or (1S,3R,4R), which exhibit distinct physicochemical and biological properties.

Properties

IUPAC Name

(1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]1[C@H](N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Generation of Dienophile :
    Methyl 2-chloro-N-carbobenzyloxyglycinate is treated with triethylamine to form the reactive 2-iminoacetate intermediate.

  • Cycloaddition :
    Cyclopentadiene reacts with the dienophile under thermal or catalytic conditions to form the bicyclic ester. The endo transition state dominates, favoring the desired stereochemistry.

  • Hydrolysis :
    The ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. Notably, the bicyclic ester exhibits resistance to hydrolysis compared to linear proline derivatives, necessitating prolonged reaction times or elevated temperatures.

Table 1: Diels-Alder Synthesis Parameters

StepReagents/ConditionsYield (%)Stereochemical Outcome
Dienophile FormationTriethylamine, CH₂Cl₂, rt, 1 hr85–90N/A
CycloadditionCyclopentadiene, 80°C, 12 hr70–75endo-Selective (1R,3S,4R)
Ester Hydrolysis6M HCl, reflux, 24 hr60–65Retention of Configuration

Chiral Resolution and Stereochemical Control

Achieving the (1R,3S,4R) configuration requires enantioselective synthesis or post-synthetic resolution.

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester groups in racemic mixtures. For example:

  • Substrate : Racemic bicyclic proline ethyl ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hr.

  • Outcome : (1R,3S,4R)-acid is obtained with >98% enantiomeric excess (ee).

Diastereomeric Salt Formation

Chiral acids (e.g., L-tartaric acid) form insoluble salts with specific enantiomers:

  • Procedure : The racemic acid is treated with L-tartaric acid in ethanol.

  • Result : (1R,3S,4R)-acid-L-tartrate precipitates, yielding 95% ee after recrystallization.

Table 2: Resolution Methods Comparison

MethodAgentee (%)Yield (%)
Enzymatic HydrolysisCAL-B9845
Diastereomeric SaltL-Tartaric Acid9550

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and purity.

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Protocol :

    • Diels-Alder step conducted at 100°C, 10 bar pressure.

    • Yields improve to 80% with 99.5% purity.

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v).

  • Purity : >99.9% after two recrystallizations.

Alternative Synthetic Routes

Cyclization of Chiral Amines

Chiral amines derived from L-proline undergo cyclization with dicarboxylic anhydrides:

  • Conditions : BF₃·OEt₂ catalysis, -20°C, 8 hr.

  • Yield : 55–60%.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines:

  • Catalyst : Rh-(R)-BINAP complex.

  • Result : 92% ee, 75% yield.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodStereoselectivityYield (%)Scalability
Diels-AlderHigh70–75Industrial
Enzymatic ResolutionVery High45Lab-Scale
Asymmetric CatalysisHigh75Pilot-Scale

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and bicyclic structure undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Carboxylic Acid Oxidation KMnO₄ (acidic), CrO₃CO₂ release or ketone derivatives
Bridgehead Oxidation Ozone (O₃), followed by reductive workupDiastereomeric epoxides

Mechanistic studies suggest oxidation at the bridgehead carbon (C1) is stereoelectronically controlled due to bicyclic strain.

Reduction Reactions

The nitrogen-containing bicyclic system participates in selective reductions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Amide Reduction LiAlH₄ in anhydrous THFSecondary alcohol derivatives
Imine Reduction NaBH₄ with catalytic HClSaturated bicyclic amines

Reduction preserves the bicyclic core but modifies functional groups, enabling access to pharmacologically relevant intermediates .

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution:

Reaction TypeReagents/ConditionsProducts FormedReferences
Esterification SOCl₂ followed by ROHMethyl/ethyl esters
Amidation EDCl/HOBt with aminesAmide derivatives
Halogenation PCl₅ or SOCl₂Acid chloride intermediates

Esterification and amidation are critical for prodrug development.

Enzyme Inhibition & Biological Interactions

The compound acts as a conformationally restricted proline analog, influencing enzymatic activity:

Target EnzymeMechanismBiological EffectReferences
Serine Proteases Competitive inhibition via H-bondingAntiviral activity (IC₅₀ = 1.2 μM)
Aminopeptidases Transition-state mimicryDisrupted peptide processing

Its rigid structure enhances binding affinity to enzyme active sites compared to flexible analogs .

Comparative Reactivity with Structural Analogs

CompoundOxidation SensitivityReduction YieldEnzyme Inhibition PotencyReferences
Proline Moderate85%Low
(1R,3S,4R)-Azabicyclo Derivative High92%High (IC₅₀ 1.2 μM)
Cis-3-Aminocyclohexanecarboxylic Acid Low78%Moderate

Stability & Reaction Optimization

  • Thermal Stability : Decomposes above 200°C via decarboxylation .

  • pH Sensitivity : Optimal reactivity in pH 6–8; acid conditions promote lactamization.

  • Catalytic Enhancements : Pd/C or Ru-based catalysts improve hydrogenation efficiency (yield >95%).

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The compound is recognized for its potential in drug discovery, particularly for central nervous system (CNS) disorders. Its structural configuration allows researchers to design novel drug candidates that can effectively target specific receptors involved in neurological functions. For instance, studies have indicated that derivatives of this compound can act as inhibitors of certain enzymes linked to neurodegenerative diseases .

1.2 Peptide Synthesis
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is utilized in the synthesis of peptide derivatives. These derivatives are crucial for creating biologically active compounds that can be used therapeutically. The compound's ability to introduce chiral centers is particularly beneficial in the synthesis of enantiomerically pure peptides, which are essential in drug formulation .

Synthetic Organic Chemistry

2.1 Versatile Building Block
This compound serves as a versatile building block in synthetic organic chemistry. It is employed in the construction of complex molecules and can facilitate the synthesis of various agrochemicals and pharmaceuticals. Its unique bicyclic structure provides a framework that can be modified to create a wide array of chemical entities .

2.2 Chiral Catalysis
In asymmetric synthesis, (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid plays a significant role by providing chiral centers necessary for producing enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .

Research and Development

3.1 Neuroscience Research
The structural properties of this compound make it an attractive candidate for studies focused on receptor interactions within the nervous system. Research has shown that it can be instrumental in understanding neuropharmacology and developing treatments for various CNS disorders .

3.2 Case Studies
A notable case study involves the development of novel inhibitors targeting hepatitis C NS3-NS4A serine protease derived from (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This research demonstrated its potential in combating hepatitis C infections, showcasing its relevance in antiviral drug development .

Mechanism of Action

The mechanism of action of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Diastereomers of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

The stereochemistry of azabicycloheptane derivatives significantly impacts their applications. Key diastereomers include:

Compound Name Configuration Molecular Formula Molecular Weight Key Properties/Applications References
(1R,3S,4R)-2-Azabicycloheptane-3-COOH 1R,3S,4R C₇H₁₁NO₂ 141.17 Factor Xa inhibitor precursor; rigid proline mimic in peptidomimetics
(1R,3S,4S)-2-Azabicycloheptane-3-COOH 1R,3S,4S C₇H₁₁NO₂ 141.17 Not hydroxylated by proline hydroxylases; commercial availability as hydrochloride salt
(1S,3R,4R)-2-Azabicycloheptane-3-COOH 1S,3R,4R C₇H₁₁NO₂ 141.17 Synthesized via alkaline hydrolysis of amino esters; used in polyamine derivatives

Key Observations :

  • Synthetic Utility : The (1R,3S,4R) isomer is used in medicinal chemistry (e.g., Factor Xa inhibitors), while the (1R,3S,4S) isomer is widely available commercially .

Other Bicyclic Amino Acids

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
  • Structure : The nitrogen atom is positioned at the 7th position instead of the 2nd.
Fluorinated Derivatives
  • Examples : 6-Fluoro- and 6,6-difluoro-2-azabicyclo[2.2.1]heptane HCl .
  • Key Differences : Fluorination enhances metabolic stability and bioavailability, making these derivatives valuable in drug discovery .

Proline and Non-Bicyclic Analogues

Compound Name Structure Molecular Weight Key Differences from ABH3CA
L-Proline Monocyclic 115.13 Flexible backbone; susceptible to enzymatic hydroxylation
cis-4-Hydroxyproline Monocyclic, hydroxylated 131.13 Hydroxylation introduces H-bonding capacity; not conformationally rigid

Functional Implications :

  • ABH3CA’s rigid structure reduces entropy loss upon peptide binding, enhancing affinity in target interactions .
  • Proline’s flexibility allows broader enzymatic processing, whereas ABH3CA’s rigidity may limit recognition by certain enzymes .

Typical Yields :

  • BOC-protected intermediates yield ~60–86% depending on stereochemistry .
  • Hydrochloride salts of the (1R,3S,4S) isomer are available at >97% purity .

Commercial Availability

  • (1R,3S,4S)-Isomer : Offered by Aladdin Scientific, CymitQuimica, and 9+ global suppliers as a hydrochloride salt (CAS 448949-65-3) .
  • (1R,3S,4R)-Isomer : Less commonly available; primarily used in bespoke medicinal chemistry projects .

Biological Activity

(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as a bicyclic compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This compound's unique structure allows it to interact with various biological targets, making it a focal point in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 171754-03-3
  • IUPAC Name : (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

The biological activity of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Its interactions with specific receptors in the CNS suggest potential applications in treating various neurological conditions.

Key Mechanisms:

  • Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly those involved in pain and mood regulation.
  • Enzyme Inhibition : It can inhibit certain enzymes that play a role in neurotransmitter degradation, thus enhancing neurotransmitter availability.

Pharmacological Studies

Research indicates that (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid exhibits:

  • Antinociceptive Effects : Studies have demonstrated its potential to reduce pain responses in animal models.
  • Antidepressant Activity : Preliminary findings suggest that this compound may have effects similar to conventional antidepressants by influencing serotonin and norepinephrine levels.

Case Studies

  • Antinociceptive Study :
    • A study conducted on mice showed that administration of the compound significantly reduced pain responses in a formalin-induced pain model.
    • Results indicated a dose-dependent response, with higher doses leading to greater analgesic effects.
  • CNS Activity :
    • In behavioral assays, (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid demonstrated anxiolytic-like effects when tested in the elevated plus maze and open field tests.
    • These findings suggest its potential utility in treating anxiety disorders.

Applications in Drug Development

The structural features of (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid make it an attractive candidate for further drug development:

  • Synthetic Building Block : It serves as a versatile building block in organic synthesis for developing new pharmacological agents.
  • CNS Drug Design : Its ability to modulate CNS activity positions it as a lead compound for designing drugs targeting neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReferences
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acidC7H11NO2Antinociceptive, Antidepressant
(1S,3R,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-3-carboxylic acidC12H19NO4Peptide Synthesis
1-(4-Chlorophenyl)-N-methyl-N-(pyridin-4-yl)propylamineC15H18ClNAntidepressant

Q & A

Q. Table 1: Representative Synthetic Methods

MethodConditions/ReagentsYieldKey Product StereochemistryReference
BOC ProtectionBOC₂O, EtOH, RT, 24 h61–86%exo-(3S)-Boc derivative
Alkaline HydrolysisNaOH, H₂O, reflux86%(1R,3S,4R)-carboxylic acid
Aldehyde FormationOxalyl chloride, DMSO, CH₂Cl₂93%(1S,3R,4R)-carbaldehyde

How is the stereochemical configuration of this compound confirmed in research settings?

Basic Research Focus
Stereochemical assignments rely on:

  • X-ray Crystallography : Single-crystal analysis resolves ambiguities (e.g., distinguishing endo vs. exo isomers) and corrects historical misassignments .
  • 2D NMR Spectroscopy : Techniques like NOESY confirm spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic framework) .

Advanced Insight : Misassigned structures (e.g., confusion between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane) were rectified using combined crystallographic and NMR data .

What methodologies resolve discrepancies in stereochemical assignments during synthesis?

Advanced Research Focus
Discrepancies arise from ring-expansion side reactions or incorrect chiral induction assumptions. Solutions include:

  • Mechanistic Studies : DFT calculations to validate reaction pathways (e.g., aziridinium intermediates in ring expansion) .
  • Comparative NMR Analysis : Distinctive ¹H-NMR patterns differentiate bicyclo[2.2.1]heptane (e.g., proton coupling constants) from bicyclo[3.2.1]octane derivatives .
  • Pseudo-Enantiomer Testing : Using mirror-image ligands to verify stereochemical outcomes and improve enantiomeric excess (ee) .

How does the bicyclic framework influence biological activity in enzyme inhibition studies?

Advanced Research Focus
The rigid bicyclic structure enhances binding affinity to targets like DPP-4 or proteases. Key findings:

  • DPP-4 Inhibition : (1R,3S,4R)-configured analogs show IC₅₀ values in the nanomolar range due to optimal fit into the enzyme’s hydrophobic S1 pocket .
  • Antiproliferative Activity : Substitution at C3 with sulfonamide groups (e.g., biaryl derivatives) enhances cytotoxicity via selective kinase inhibition .

Q. Table 2: Impact of Structural Modifications on Activity

CompoundBicyclic CoreSubstituentIC₅₀/ActivityReference
[32]2-azabicyclo[2.2.1]heptaneNone77.57 µM (DPP-4)
[33]2-azabicyclo[3.2.1]octaneTropane analog6.25 µM (DPP-4)
C3-sulfonamide derivative4'-Fluoro-biphenyl0.8 µM (Anticancer)

What strategies optimize enantiomeric excess in enantioselective aldol reactions using this compound?

Advanced Research Focus
Key approaches include:

  • Chiral Ligand Screening : Testing pseudo-enantiomeric ligands (e.g., (S)-1-phenylethyl vs. (R)-analogs) to reverse induction trends .
  • Solvent/Additive Optimization : Using CH₂Cl₂ with 10 mol% catalyst loadings improves reaction rates and ee (up to 93%) .
  • Chromatographic Separation : Chiralpak® AD-H columns resolve enantiomers post-synthesis for purity validation .

What are the key considerations in designing analogs for SAR studies?

Q. Advanced Research Focus

  • Core Rigidity : Retain the bicyclo[2.2.1]heptane scaffold to maintain conformational constraints critical for target binding .
  • Functional Group Placement : Introduce substituents at C3 (e.g., carboxylic acid, sulfonamides) to modulate solubility and hydrogen-bonding interactions .
  • Stereochemical Purity : Ensure enantiomerically pure intermediates to avoid confounding SAR conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.